7-Amino-2,3-dimethyl-1H-indole-5-carboxylic acid
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Overview
Description
7-Amino-2,3-dimethyl-1H-indole-5-carboxylic acid is an indole derivative, a class of compounds known for their significant biological and pharmacological activities. Indole derivatives are prevalent in natural products and drugs, playing crucial roles in various biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 7-Amino-2,3-dimethyl-1H-indole-5-carboxylic acid, often involves the Fischer indole synthesis. This method typically uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions, such as methanesulfonic acid in methanol, to yield the desired indole compound .
Industrial Production Methods
Industrial production methods for indole derivatives may involve multi-step synthesis processes, including the use of catalysts like L-proline or Amberlite resin to enhance yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
7-Amino-2,3-dimethyl-1H-indole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Electrophilic substitution reactions due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole oxides, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
7-Amino-2,3-dimethyl-1H-indole-5-carboxylic acid has diverse scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Amino-2,3-dimethyl-1H-indole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. Indole derivatives often bind to multiple receptors and enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-Amino-2,3-dimethyl-1H-indole-5-carboxylic acid include:
- Indole-3-acetic acid
- Indole-2-carboxylic acid
- Indole-5-carboxylic acid
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other indole derivatives .
Properties
Molecular Formula |
C11H12N2O2 |
---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
7-amino-2,3-dimethyl-1H-indole-5-carboxylic acid |
InChI |
InChI=1S/C11H12N2O2/c1-5-6(2)13-10-8(5)3-7(11(14)15)4-9(10)12/h3-4,13H,12H2,1-2H3,(H,14,15) |
InChI Key |
UGMGBXCIDGCDCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2N)C(=O)O)C |
Origin of Product |
United States |
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